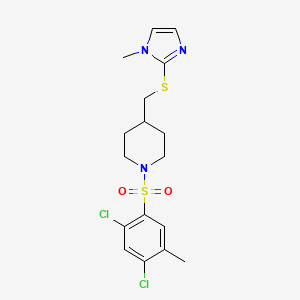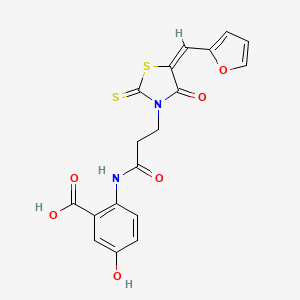![molecular formula C8H11Cl2N3 B2780165 Imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride CAS No. 2580236-90-2](/img/structure/B2780165.png)
Imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyridin-7-ylmethanamine is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has a CAS Number of 1073428-81-5 and a molecular weight of 147.18 . The IUPAC name is imidazo[1,2-a]pyridin-7-ylmethanamine .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines affords various 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines .Molecular Structure Analysis
The InChI code for Imidazo[1,2-a]pyridin-7-ylmethanamine is 1S/C8H9N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6,9H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are known for their versatility in organic synthesis and drug development. They can undergo various radical reactions for direct functionalization . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride has a molecular weight of 220.1 . It is a powder at room temperature . The salt data is Cl .Applications De Recherche Scientifique
Pharmacological Properties and Therapeutic Agents
Imidazo[1,2-a]pyridine and its analogues have been extensively studied for their pharmacological properties. These compounds have shown promise in a variety of medicinal chemistry applications, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. Their representation in various marketed preparations underscores the scaffold's significance in drug development. Structural modifications of this scaffold aim to discover and develop novel therapeutic agents, highlighting its potential for creating drug-like chemical libraries for biological screening (Deep et al., 2016).
Role in Enzyme Inhibition and Receptor Ligand Development
Research on imidazo[1,2-a]pyridine analogues has been divided into categories focusing on enzyme inhibitors, receptor ligands, and anti-infectious agents. This classification reflects the compound's versatility in targeting different biological pathways and mechanisms. The ongoing investigation into these areas aims to deepen the understanding of the compound's pharmacological capabilities, which could lead to the development of new drugs with improved efficacy and specificity (Enguehard-Gueiffier & Gueiffier, 2007).
Synthesis and Functionalization Techniques
The synthesis of imidazo[1,2-a]pyridines and their functionalization play a crucial role in medicinal chemistry, with efforts focused on utilizing inexpensive catalysts and mild reaction conditions. Recent research has developed new methods for the synthesis of these compounds using readily available substrates and catalysts, thereby enhancing their biological activity. Such advancements in synthesis techniques are essential for the rapid development of new pharmaceutical agents, demonstrating the scaffold's importance in drug discovery (Ravi & Adimurthy, 2017).
Application in Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, showcasing their antisecretory and cytoprotective properties. This application underscores the compound's therapeutic versatility, with specific derivatives demonstrating significant potential in treating ulcer-related conditions (Starrett et al., 1989).
Safety and Hazards
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is known to be involved in various branches of chemistry, suggesting its potential to interact with multiple biochemical pathways .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown submicromolar inhibitory activity against various tumor cell lines .
Action Environment
It’s worth noting that the synthesis and functionalization of imidazo[1,2-a]pyridines can be influenced by various reaction conditions .
Propriétés
IUPAC Name |
imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-6-7-1-3-11-4-2-10-8(11)5-7;;/h1-5H,6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSFCRIJARLXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2780085.png)
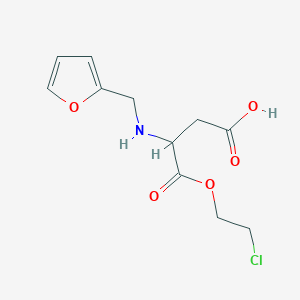
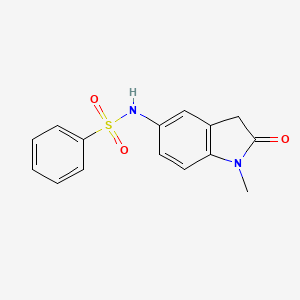
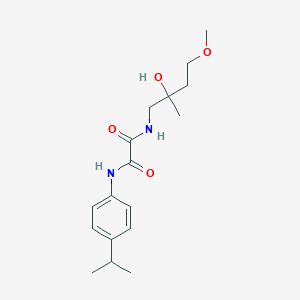
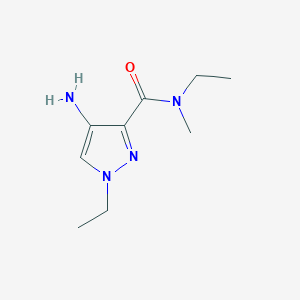

![N-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2780097.png)
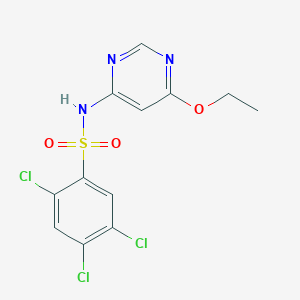
![6-{3-[(3,4-difluorobenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2780099.png)

